

Pharmacological profile and properties of GAK inhibitor 49 hydrochloride

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Compound of Interest

Compound Name: GAK inhibitor 49 hydrochloride

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GAK Inhibitor 49 Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in cellular trafficking and mitotic regulation. Its involvement in various pathological processes, including viral infections and cancer, has positioned it as a compelling therapeutic target. **GAK inhibitor 49 hydrochloride** is a potent and highly selective, ATP-competitive inhibitor of GAK. This document provides an in-depth technical guide to its pharmacological profile, properties, and the experimental methodologies used for its characterization.

Pharmacological Properties

GAK inhibitor 49 hydrochloride demonstrates high affinity and potent inhibitory activity against GAK. Its pharmacological characteristics have been determined through a series of in vitro assays.

In Vitro Potency and Selectivity

The inhibitory activity of **GAK inhibitor 49 hydrochloride** was quantified to determine its potency against GAK and its selectivity over other kinases. The key parameters are

summarized in the table below.

Parameter	Value	Assay Type	Cell Line
Ki (GAK)	0.54 nM	Biochemical Kinase Assay	-
Cellular IC50 (GAK)	56 nM	NanoBRET Assay	HEK293
IC50 (AAK1)	28 μ M	Biochemical Kinase Assay	-
IC50 (BMP2K)	63 μ M	Biochemical Kinase Assay	-
IC50 (STK16)	>100 μ M	Biochemical Kinase Assay	-
Binding	Yes	Not Specified	-

Data sourced from commercially available information.[\[1\]](#)[\[2\]](#)

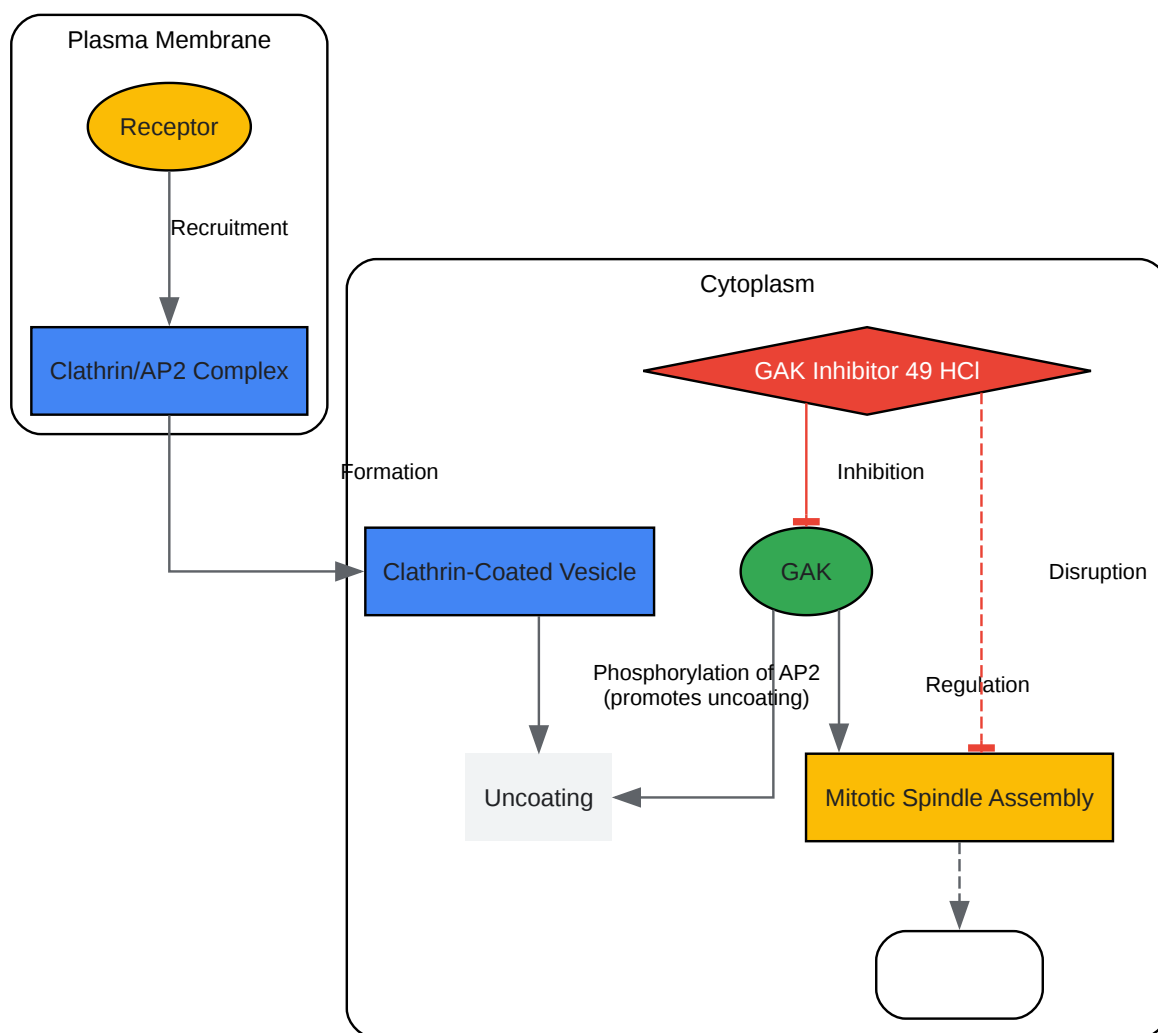
The data clearly indicates that **GAK inhibitor 49 hydrochloride** is a highly potent inhibitor of GAK, with a sub-nanomolar inhibition constant (Ki). The cellular IC50, which measures the concentration required to inhibit GAK activity by 50% in a cellular context, is 56 nM.[\[1\]](#)[\[2\]](#) The compound exhibits remarkable selectivity for GAK over other kinases such as AAK1, BMP2K, and STK16, with IC50 values in the micromolar range for these off-targets.[\[2\]](#) Additionally, binding to RIPK2 has been observed.[\[1\]](#)[\[2\]](#)

Mechanism of Action

GAK inhibitor 49 hydrochloride functions as an ATP-competitive inhibitor.[\[1\]](#) This means it binds to the ATP-binding pocket of the GAK kinase domain, preventing the binding of ATP and subsequent phosphorylation of GAK substrates. GAK is centrally involved in clathrin-mediated endocytosis and vesicular trafficking. By inhibiting GAK, the compound disrupts these processes. Furthermore, GAK has been identified as a key regulator of mitosis, and its inhibition leads to defects in cell division.[\[3\]](#)

Signaling Pathway and Cellular Processes

The mechanism of action of **GAK inhibitor 49 hydrochloride** can be visualized through its impact on key cellular pathways.



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Caption: GAK Inhibition Pathway.

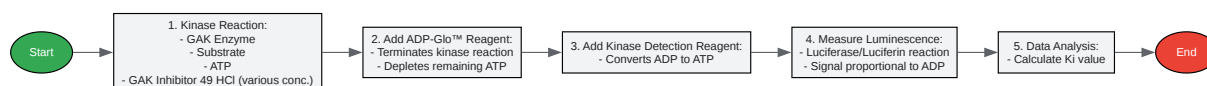
Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacological studies. The following sections describe the likely methodologies used to characterize **GAK inhibitor 49 hydrochloride**, based on standard laboratory practices.

Biochemical Kinase Inhibition Assay (Ki Determination)

A common method for determining the K_i of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:



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Caption: Biochemical Kinase Assay Workflow.

Methodology:

- **Kinase Reaction Setup:** The kinase reaction is initiated by combining the GAK enzyme, a suitable substrate, ATP, and varying concentrations of **GAK inhibitor 49 hydrochloride** in a multi-well plate.
- **Reaction Termination and ATP Depletion:** After a defined incubation period, ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any unconsumed ATP.
- **ADP Conversion and Detection:** Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- **Signal Quantification:** The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore inversely proportional to the inhibitory activity of the compound.
- **Data Analysis:** The K_i value is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Cellular Target Engagement Assay (IC50 Determination)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Intracellular Kinase Assay is a standard method to quantify the apparent affinity of a test compound for a target kinase in living cells.

Methodology:

- **Cell Preparation:** HEK293 cells are transiently transfected with a vector encoding a fusion of GAK and NanoLuc® luciferase.
- **Assay Setup:** The transfected cells are seeded into multi-well plates. A specific NanoBRET™ tracer that binds to the ATP pocket of GAK is added to the cells, followed by the addition of **GAK inhibitor 49 hydrochloride** at various concentrations.
- **BRET Measurement:** The cells are incubated to allow for compound entry and binding to the target. A substrate for NanoLuc® luciferase is then added, and the BRET signal is measured. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound to the GAK-NanoLuc® fusion).
- **Data Analysis:** **GAK inhibitor 49 hydrochloride** competes with the tracer for binding to GAK. This competition results in a dose-dependent decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Therapeutic Applications

The potent and selective inhibition of GAK by this compound suggests its potential utility in several therapeutic areas:

- **Oncology:** GAK is overexpressed in certain cancers, such as diffuse large B-cell lymphoma and prostate cancer, where it is implicated in cell proliferation and survival.[\[3\]](#)[\[4\]](#) Inhibition of GAK has been shown to induce G2/M cell cycle arrest and disrupt mitotic progression.[\[3\]](#)
- **Antiviral Therapy:** GAK is a host factor that is hijacked by several viruses, including Hepatitis C virus (HCV) and Dengue virus, for their entry into and assembly within host cells.[\[5\]](#)[\[6\]](#) By

inhibiting GAK, **GAK inhibitor 49 hydrochloride** could represent a novel host-targeted antiviral strategy.

Conclusion

GAK inhibitor 49 hydrochloride is a valuable research tool for elucidating the physiological and pathological roles of GAK. Its high potency and selectivity make it a strong candidate for further preclinical and clinical development as a potential therapeutic agent in oncology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other GAK inhibitors.

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